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Compound of Interest

Compound Name:
(R)-2,5-Dihydro-3,6-dimethoxy-2-

isopropylpyrazine

Cat. No.: B026443 Get Quote

An In-Depth Technical Guide to (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Introduction: The Schöllkopf Reagent
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, more commonly known in the scientific

community as the (R)-Schöllkopf reagent, is a cornerstone chiral auxiliary in the field of organic

chemistry.[1][2][3] Developed by Ulrich Schöllkopf in 1981, this compound provides a robust

and highly effective method for the asymmetric synthesis of α-amino acids.[4][5] The Schöllkopf

bis-lactim ether method, as it is formally known, allows for the diastereoselective alkylation of a

glycine-derived enolate, enabling the synthesis of a wide array of non-proteinogenic and

optically pure α-amino acids.[1][4][6] These exotic amino acids are invaluable building blocks in

the development of novel peptide-based therapeutics, constrained analogues for

conformational studies, and complex natural products. This guide offers a comprehensive

overview of the Schöllkopf reagent, from its fundamental properties and synthesis to its

mechanism of action and practical application in a laboratory setting.

Physicochemical Properties
The (R)-Schöllkopf reagent is a colorless to yellow liquid under standard conditions. Its physical

and chemical characteristics are critical for its handling, storage, and application in synthesis.
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Property Value

Molecular Formula C₉H₁₆N₂O₂[1][2][7][8]

Molecular Weight 184.24 g/mol [1][2][7][8]

CAS Number 109838-85-9[2][7][9]

Appearance Colorless to yellow clear liquid[8]

Density 1.028 g/mL at 20 °C[2][8][9][10]

Boiling Point 72 °C[1][8]

Flash Point 85.0 °C (185.0 °F) - closed cup[1][11]

Optical Rotation [α]20/D -102 ± 5° (c = 1% in ethanol)[2][8][11]

Storage Store at 2°C - 8°C in a well-closed container[1]

Synthesis of the (R)-Schöllkopf Reagent
The reagent is synthesized from the cyclic dipeptide of (R)-valine and glycine, namely (R)-3-

isopropylpiperazine-2,5-dione. The key transformation is a double O-methylation to form the

bis-lactim ether.[4]

Synthesis Workflow Diagram
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Step 1: O-Methylation

Step 2: Workup & Quenching

Step 3: Extraction & Purification
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Reaction Mixture
(Stir at RT under N₂)

Trimethyloxonium
Tetrafluoroborate (Me₃OBF₄) Dichloromethane (DCM)

Cool to 0°C

Add Ice & Conc. NH₄OH

Aqueous & Organic Layers

Extract Aqueous Layer with DCM

Combine Organic Layers

Wash with NaHCO₃ & Brine

Dry (K₂CO₃), Filter, Concentrate

Column Chromatography
(Ether/Pentane)

(R)-Schöllkopf Reagent
(Colorless Oil)
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Caption: Workflow for the synthesis of the (R)-Schöllkopf reagent.
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Detailed Synthesis Protocol
This protocol is based on established literature procedures.[7][9]

Reaction Setup: To a 2 L round-bottom flask, add (R)-3-isopropylpiperazine-2,5-dione (20.7

g, 133 mmol) and dichloromethane (500 mL).

Reagent Addition: Add trimethyloxonium tetrafluoroborate (49.0 g, 331 mmol) to the slurry.

Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. After

approximately 18 hours, the mixture should become a clear solution. Add an additional

portion of trimethyloxonium tetrafluoroborate (19.6 g, 133 mmol) and continue stirring.

Quenching: After a total of ~23 hours, cool the reaction mixture in an ice bath. Slowly and

carefully add 200 g of ice followed by 100 mL of concentrated (28%) ammonium hydroxide

solution. Stir the mixture in the ice bath for 1 hour.

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with

dichloromethane (2 x 50 mL).

Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate

solution (2 x 100 mL) and brine (100 mL).

Drying and Concentration: Dry the organic layer with anhydrous potassium carbonate, filter,

and concentrate under reduced pressure to yield a light brown oil.

Purification: Purify the crude product via column chromatography using an eluent of

ether/pentane (1:4). This typically affords the pure (R)-Schöllkopf reagent as a colorless oil

with a yield of approximately 71.5%.[7][9]

Mechanism of Asymmetric Alkylation
The power of the Schöllkopf method lies in its predictable and highly controlled

stereoselectivity. This is achieved through a three-step sequence: deprotonation,

diastereoselective alkylation, and hydrolysis.[4]

Deprotonation: The process begins with the abstraction of a proton from the prochiral α-

carbon of the glycine unit using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at
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low temperatures (-78 °C). This generates a planar, lithiated aza-enolate.[1][4]

Diastereoselective Alkylation: The stereoselectivity of the entire synthesis is determined in

this step. The bulky isopropyl group, originating from the natural amino acid (R)-valine,

effectively shields one face of the planar enolate.[4][5] Consequently, an incoming

electrophile (e.g., an alkyl halide) can only attack from the less sterically hindered opposite

face. This directed attack results in the formation of the alkylated product with a strong

preference for the trans configuration, leading to exceptionally high diastereoselectivity, often

exceeding 95% d.e.[1]

Hydrolysis: The final step involves the cleavage of the alkylated bis-lactim ether. Mild acidic

hydrolysis breaks down the pyrazine ring, releasing two separate amino acid methyl esters:

the newly synthesized, optically pure (R)-α-amino acid methyl ester and the recoverable (R)-

valine methyl ester.[4]

Mechanism Diagram

(R)-Schöllkopf Reagent
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(Chiral Auxiliary)
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Caption: Mechanism of stereoselective alkylation via the Schöllkopf method.

General Protocol for Asymmetric α-Amino Acid
Synthesis
This protocol outlines a general procedure for the alkylation of the (R)-Schöllkopf reagent to

synthesize a new α-amino acid.

Setup for Lithiation: In a flame-dried, multi-necked flask under an inert atmosphere (e.g.,

Argon or Nitrogen), dissolve the (R)-Schöllkopf reagent (1 equivalent) in anhydrous
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tetrahydrofuran (THF).

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium

(n-BuLi, ~1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not

rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

Alkylation: Slowly add the desired electrophile (e.g., alkyl halide, 1.1 equivalents), either neat

or dissolved in a small amount of anhydrous THF, to the lithiated intermediate at -78 °C.

Reaction Monitoring: Allow the reaction to stir at low temperature for several hours,

monitoring its progress by thin-layer chromatography (TLC).

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution

of ammonium chloride (NH₄Cl) at -78 °C and allow the mixture to warm to room temperature.

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such

as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Hydrolysis: Dissolve the crude alkylated product in a suitable solvent (e.g., methanol) and

treat with dilute hydrochloric acid (e.g., 0.1 M HCl). Stir the reaction at room temperature

until the bis-lactim ether is fully cleaved (monitor by TLC or LC-MS).

Purification: Concentrate the reaction mixture and separate the desired α-amino acid ester

from the valine methyl ester auxiliary using standard techniques such as column

chromatography or crystallization.

Scope, Applications, and Limitations
The primary application of the Schöllkopf reagent is the laboratory-scale synthesis of optically

pure α-amino acids.[4][11] Its versatility is a key strength; a wide variety of electrophiles can be

employed, including:

Alkyl halides and sulfonates[1]

Acyl chlorides[1]

Aldehydes and ketones[1]
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Epoxides and enones[1]

This flexibility allows for the creation of α-amino acids with diverse side chains, including those

that are sterically hindered or contain complex functional groups.[12][13] The method is

particularly valuable for producing constrained amino acid analogues used in medicinal

chemistry to design peptides with enhanced stability and specific conformations.[14]

Despite its power, the method has limitations. It is not well-suited for industrial-scale synthesis

due to its relatively low atom economy and the use of stoichiometric, pyrophoric reagents like

n-BuLi.[4][5]

Summary of Performance
The Schöllkopf method is renowned for its high degree of stereocontrol, consistently delivering

products with excellent optical purity.

Reaction Stage Key Outcome Typical Result

Alkylation Diastereoselectivity > 95% d.e.[1]

Hydrolysis Final Product Optical Purity > 95% e.e.[1][4]

Conclusion
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a powerful and reliable chiral auxiliary

that has secured a permanent place in the synthetic organic chemist's toolkit. The Schöllkopf

method provides a predictable, high-yielding, and exceptionally stereoselective route to a vast

range of enantiomerically pure α-amino acids. For researchers and drug development

professionals, it remains an indispensable tool for accessing novel molecular architectures and

advancing the frontiers of peptide science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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